molecular formula C30H28Cl2N8Ru B12394095 pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

Cat. No.: B12394095
M. Wt: 672.6 g/mol
InChI Key: MVEGPXUCOGNVKR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride is a complex compound that combines pyridin-4-amine, 2-pyridin-2-ylpyridine, and ruthenium dichloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride typically involves the coordination of ruthenium(2+) with pyridin-4-amine and 2-pyridin-2-ylpyridine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include ethanol or acetonitrile, and the reaction is often facilitated by heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes .

Scientific Research Applications

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride exerts its effects involves coordination to target molecules, such as DNA or proteins. The ruthenium center can form stable complexes with these targets, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-4-amine: A simpler compound with similar coordination properties.

    2-Pyridin-2-ylpyridine: Another ligand that can coordinate with metal centers.

    Ruthenium(2+) complexes: Various other ruthenium complexes with different ligands.

Uniqueness

Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride is unique due to the combination of its ligands and the ruthenium center, which imparts specific electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and therapeutic applications.

Properties

Molecular Formula

C30H28Cl2N8Ru

Molecular Weight

672.6 g/mol

IUPAC Name

pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

InChI

InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2

InChI Key

MVEGPXUCOGNVKR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.